BMS-919373: An In-Depth Technical Guide on its Mechanism of Action as a Selective Kv1.5 Potassium Channel Inhibitor
BMS-919373: An In-Depth Technical Guide on its Mechanism of Action as a Selective Kv1.5 Potassium Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-919373 is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.5, which carries the ultra-rapid delayed rectifier current (IKur) in the human atrium. Developed by Bristol Myers Squibb for the potential treatment of atrial fibrillation, the compound showed promise in preclinical studies due to its targeted mechanism of action aimed at prolonging the atrial action potential duration without affecting ventricular repolarization.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of BMS-919373, including its molecular target, in vitro potency and selectivity, and the preclinical rationale for its development. While the clinical development of BMS-919373 was discontinued, an examination of its pharmacological profile remains valuable for the ongoing research and development of atrial-selective antiarrhythmic drugs.[1]
Core Mechanism of Action: Selective Inhibition of Kv1.5 (IKur)
The primary mechanism of action of BMS-919373 is the selective blockade of the Kv1.5 potassium channel, encoded by the KCNA5 gene.[2] The Kv1.5 channel is predominantly expressed in the atria of the human heart and is responsible for the ultra-rapid delayed rectifier potassium current (IKur).[2] This current plays a crucial role in the repolarization phase of the atrial action potential. By inhibiting IKur, BMS-919373 prolongs the atrial action potential duration (APD) and the effective refractory period (ERP). This targeted action in the atria is desirable for an antiarrhythmic drug aimed at treating atrial fibrillation, as it is expected to suppress the ectopic firing and re-entrant circuits that sustain the arrhythmia, without the proarrhythmic risks associated with interfering with ventricular repolarization.
The chemical structure of BMS-919373 is 5-(5-phenyl-4-((pyridin-2-ylmethyl)amino)quinazolin-2-yl)pyridine-3-sulfonamide. It is classified as a quinazoline derivative.[1]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the potency and selectivity of BMS-919373. The data has been compiled from publicly available sources; however, a comprehensive preclinical data package with detailed selectivity profiling is not fully available in the public domain.
| Target | Parameter | Value | Species/Assay System | Reference |
| Kv1.5 (IKur) | IC50 | 50 nM | Not Specified | Vendor Data |
| hERG | Selectivity | Selective vs. hERG | Not Specified | Vendor Data |
| Na+ Channels | Selectivity | Selective vs. Na+ | Not Specified | Vendor Data |
| Ca2+ Channels | Selectivity | Selective vs. Ca2+ | Not Specified | Vendor Data |
Note: While selectivity over hERG, sodium, and calcium channels is stated, specific IC50 or Ki values that would allow for a quantitative assessment of the selectivity window are not publicly available.
Signaling Pathway and Molecular Interaction
The interaction of BMS-919373 with the Kv1.5 channel leads to a direct blockade of potassium ion efflux during the repolarization phase of the atrial cardiomyocyte action potential. This prolongs the duration of the action potential, thereby increasing the effective refractory period of the atrial tissue. A longer refractory period makes the atrial myocardium less susceptible to the high-frequency activation characteristic of atrial fibrillation.
Caption: Simplified signaling pathway of BMS-919373 in atrial myocytes.
Experimental Protocols
Detailed experimental protocols for the characterization of BMS-919373 are not publicly available in peer-reviewed literature. The following represents a generalized, hypothetical protocol for determining the IC50 of a compound on the Kv1.5 channel using whole-cell patch-clamp electrophysiology, based on standard industry practices.
Hypothetical Protocol: Determination of BMS-919373 IC50 on Kv1.5 using Whole-Cell Patch-Clamp
Objective: To determine the concentration-dependent inhibitory effect of BMS-919373 on the human Kv1.5 channel expressed in a stable cell line.
Materials:
-
Cell Line: HEK293 cells stably expressing the human KCNA5 gene (encoding Kv1.5).
-
Internal Solution (Pipette Solution): (in mM) 130 K-aspartate, 10 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. pH adjusted to 7.2 with KOH.
-
External Solution (Bath Solution): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Compound: BMS-919373 dissolved in DMSO to create a stock solution, with serial dilutions made in the external solution.
Equipment:
-
Patch-clamp amplifier and digitizer.
-
Inverted microscope.
-
Micromanipulators.
-
Perfusion system.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Culture: Culture the HEK293-hKv1.5 cells under standard conditions. Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Obtain a giga-ohm seal on an isolated cell and rupture the membrane to achieve the whole-cell configuration.
-
Voltage Protocol: Clamp the cell at a holding potential of -80 mV. Elicit Kv1.5 currents by applying depolarizing voltage steps to +40 mV for 500 ms, followed by a repolarizing step to -40 mV to record tail currents. Pulses are applied at a frequency of 0.1 Hz.
-
Compound Application: After obtaining a stable baseline recording, perfuse the cells with increasing concentrations of BMS-919373 (e.g., 1 nM to 10 µM). Allow for steady-state block to be reached at each concentration (typically 3-5 minutes).
-
Data Analysis: Measure the peak current amplitude at the end of the depolarizing pulse. Normalize the current at each concentration to the baseline current. Plot the normalized current as a function of the compound concentration and fit the data to a Hill equation to determine the IC50 value.
